molecular formula C22H25NO4 B1343387 3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone CAS No. 898761-38-1

3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone

Cat. No.: B1343387
CAS No.: 898761-38-1
M. Wt: 367.4 g/mol
InChI Key: MRMUBOUHPRDEOJ-UHFFFAOYSA-N
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Description

3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone is a sophisticated chemical intermediate of significant value in medicinal chemistry and drug discovery, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs) . This bifunctional molecule integrates a 1,4-dioxa-8-azaspiro[4.5]decane moiety, which serves as a synthetically versatile piperidine equivalent, often used to impart favorable pharmacokinetic properties and structural rigidity. The compound's design allows researchers to utilize it as a critical linker component that connects a target protein-binding ligand (such as the benzophenone derivative) with an E3 ubiquitin ligase-recruiting ligand. This linkage is fundamental to the mechanism of PROTAC-induced targeted protein degradation , whereby the resulting heterobifunctional molecule facilitates the ubiquitination and subsequent proteasomal degradation of specific disease-relevant proteins. Its application provides a powerful tool for investigating novel therapeutic pathways and validating new drug targets in areas like oncology and neurodegenerative diseases.

Properties

IUPAC Name

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-25-20-8-3-2-7-19(20)21(24)18-6-4-5-17(15-18)16-23-11-9-22(10-12-23)26-13-14-27-22/h2-8,15H,9-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMUBOUHPRDEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643296
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methoxyphenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-38-1
Record name Methanone, [3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Moiety: The spirocyclic structure can be synthesized by reacting a suitable piperidine derivative with ethylene glycol under acidic conditions to form the 1,4-dioxa-8-azaspiro[4.5]decane ring system.

    Attachment to Benzophenone: The spirocyclic moiety is then attached to a benzophenone derivative through a nucleophilic substitution reaction. This step often involves the use of a base such as sodium hydride (NaH) to deprotonate the spirocyclic nitrogen, followed by reaction with a benzophenone halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include:

    Catalyst Optimization: Using specific catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carbonyl group in the benzophenone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-hydroxybenzophenone.

    Reduction: Formation of 3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzhydrol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and specificity, while the benzophenone core can participate in photochemical reactions, making it useful in photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A simpler spirocyclic compound without the benzophenone core.

    2-Methoxybenzophenone: Lacks the spirocyclic moiety but shares the benzophenone core with a methoxy substituent.

    4-Piperidone ethylene acetal hydrochloride: Contains a similar spirocyclic structure but differs in the substituents attached.

Uniqueness

3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone is unique due to the combination of its spirocyclic structure and benzophenone core. This dual functionality provides a versatile platform for chemical modifications and applications in various fields, distinguishing it from simpler analogs.

Biological Activity

3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone is a compound of significant interest due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, including its interactions with various receptors, cytotoxic effects, and potential therapeutic applications.

  • Molecular Formula : C21H21F2NO3
  • Molecular Weight : 373.39 g/mol
  • CAS Number : 898758-49-1

Research indicates that the compound exhibits high affinity for sigma receptors, particularly σ1 and σ2 receptors. The σ1 receptor is implicated in neuroprotection and modulation of neurotransmitter systems, while the σ2 receptor is associated with cell proliferation and apoptosis regulation.

Receptor Binding Affinity

A study reported that derivatives of 1,4-Dioxa-8-azaspiro[4.5]decanes demonstrated significant binding affinities:

  • K(i) for σ1 receptor : 5.4 ± 0.4 nM
  • Selectivity for σ2 receptor : 30-fold higher than for σ1 receptor .

Cytotoxicity Studies

In vitro studies have shown that compounds similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with sigma receptors.

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)10

Neuroprotective Effects

The compound has shown promise in neuroprotective studies, where it was found to mitigate oxidative stress-induced neuronal damage in vitro. This effect is thought to be mediated through sigma receptor activation, which can enhance cellular survival pathways.

Study on Sigma Receptor Ligands

A series of studies investigated the biological activity of various sigma receptor ligands, including derivatives of the compound . The findings highlighted significant neuroprotective effects and potential applications in treating neurodegenerative diseases .

Cancer Treatment Potential

Another case study focused on the cytotoxic effects of benzophenone derivatives on different cancer cell lines. The results indicated that these compounds could potentially serve as lead candidates for developing new anticancer therapies due to their selective toxicity towards malignant cells while sparing normal cells .

Q & A

Q. What are the recommended synthetic routes for preparing 3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone?

  • Methodology : The compound can be synthesized via a two-step procedure: (i) Amine alkylation : React 1,4-dioxa-8-azaspiro[4.5]decane with a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methylene bridge. (ii) Benzoylation : Treat the intermediate with 2-methoxybenzophenone carbonyl chloride in the presence of a coupling agent (e.g., DCC or EDCI) to form the final product.
  • Key considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology : Use a combination of: (i) NMR spectroscopy : Confirm spirocyclic and benzophenone moieties via characteristic ¹H/¹³C NMR peaks (e.g., sp³ hybridized carbons in the dioxolane ring at δ ~65–70 ppm). (ii) X-ray crystallography : For unambiguous confirmation, grow single crystals (solvent: diethyl ether/hexane) and analyze using SHELXL or WinGX software . (iii) HRMS : Validate molecular weight (e.g., [M+H]+ peak at m/z ~435.2654) .

Q. What analytical techniques are suitable for assessing purity?

  • Methodology : (i) HPLC-UV : Use a phenyl-hexyl column (e.g., Ascentis® Express) with methanol/water mobile phase (70:30 v/v) at 254 nm. (ii) Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values. (iii) Melting point determination : Compare observed mp (e.g., 128–130°C for hydrogenoxalate salt) with literature .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

  • Methodology : (i) Solvent optimization : Replace DMF with acetonitrile to reduce viscosity and improve reaction homogeneity. (ii) Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency. (iii) Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .

Q. What strategies resolve contradictions between computational and experimental structural data?

  • Methodology : (i) DFT calculations : Compare optimized geometries (B3LYP/6-31G* level) with X-ray data to identify conformational discrepancies. (ii) Dynamic NMR : Probe ring-flipping dynamics in the spirocyclic system at variable temperatures (e.g., coalescence temperature analysis). (iii) Torsional angle analysis : Use SHELXL to refine crystallographic models and validate bond lengths/angles .

Q. How can structure-activity relationships (SAR) be explored for σ receptor affinity?

  • Methodology : (i) Analog synthesis : Modify the benzophenone substituents (e.g., replace 2-methoxy with halogens) and assess binding via radioligand assays (³H-DTG for σ2 receptors). (ii) Molecular docking : Use AutoDock Vina to simulate interactions with σ receptor active sites (PDB: 6DK1). (iii) Pharmacophore modeling : Identify critical features (e.g., hydrophobic spirocyclic core) using Schrödinger’s Phase .

Q. What advanced chromatographic methods detect trace impurities in this compound?

  • Methodology : (i) LC-MS/MS : Employ a QTOF instrument in positive ion mode to identify degradation products (e.g., hydrolyzed dioxolane rings). (ii) Ion-pair chromatography : Add 0.1% trifluoroacetic acid to the mobile phase to resolve charged impurities. (iii) SPE cleanup : Pre-concentrate samples using Oasis HLB cartridges to enhance sensitivity .

Q. How does the spirocyclic moiety influence pharmacokinetic properties?

  • Methodology : (i) LogP determination : Measure octanol/water partitioning via shake-flask method (expected LogP ~2.5 due to dioxolane hydrophilicity). (ii) Metabolic stability assay : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. (iii) Plasma protein binding : Use equilibrium dialysis to assess albumin affinity .

Data Contradiction Analysis

Q. Conflicting NMR and X-ray data on spirocyclic ring conformation: How to reconcile?

  • Resolution : (i) Variable-temperature XRD : Determine if crystal packing forces induce non-equilibrium conformations. (ii) Solvent-dependent NMR : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess solvent-induced conformational changes. (iii) DFT-based conformational search : Identify low-energy conformers and compare with experimental data .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueObserved DataReference Standard
¹H NMR (CDCl₃)δ 3.75 (s, 3H, OCH₃), δ 4.15 (m, 4H, dioxolane)δ 3.72–4.20 (spirocyclic OCH₂)
¹³C NMRδ 168.5 (C=O), δ 105.2 (spiro C-O)δ 165–170 (benzophenone C=O)
HRMS ([M+H]+)435.2654435.2642 (theoretical)

Q. Table 2. Optimization of Alkylation Step

ConditionYield (%)Purity (HPLC)
K₂CO₃, DMF, 80°C5792%
NaH, THF, reflux6889%
Microwave, 100°C8295%

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